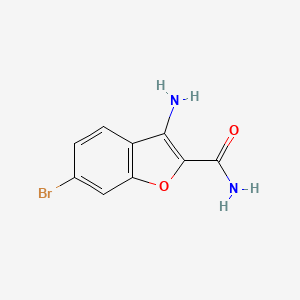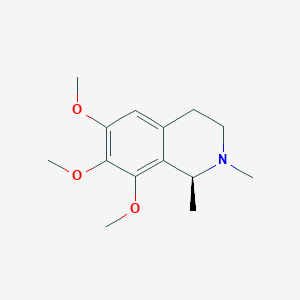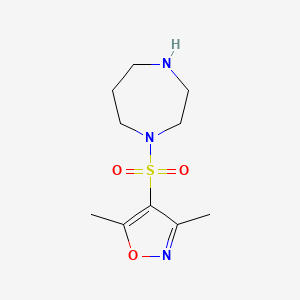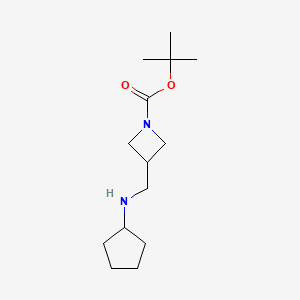![molecular formula C15H13N3O B11859912 Acetamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)- CAS No. 61736-30-9](/img/structure/B11859912.png)
Acetamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
While specific industrial production methods for N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)acetamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety in large-scale production .
化学反応の分析
Types of Reactions
N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its cytotoxic activity against cancer cell lines, making it a candidate for anticancer drug development.
作用機序
The mechanism of action of N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
Pyrrolo[1,2-c]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrimidine ring.
Phenylpyrimidines: Compounds with a phenyl group attached to the pyrimidine ring, but lacking the pyrrolo moiety.
Acetamide derivatives: Compounds with an acetamide group attached to various heterocyclic cores.
Uniqueness
N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)acetamide is unique due to its specific combination of the pyrrolo[1,2-c]pyrimidine core, phenyl group, and acetamide moiety.
特性
CAS番号 |
61736-30-9 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC名 |
N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C15H13N3O/c1-11(19)17-15-8-14-7-13(9-18(14)10-16-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19) |
InChIキー |
NAAWBKIACIVSKU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=CC(=CN2C=N1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11859857.png)
![1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine](/img/structure/B11859870.png)





![[4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B11859913.png)
![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)
